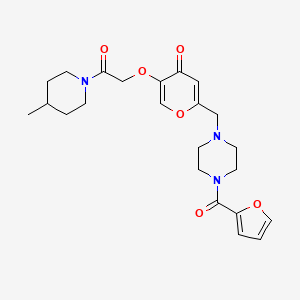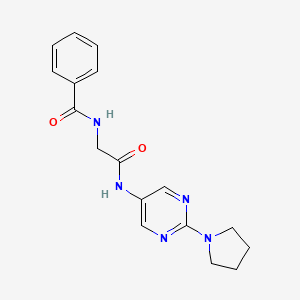
N-(2-oxo-2-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)amino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxo-2-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)amino)ethyl)benzamide: is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrrolidine ring, a pyrimidinyl group, and a benzamide moiety, making it a subject of interest in various scientific fields due to its potential biological and chemical properties.
Wirkmechanismus
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
It’s known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization . This allows them to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities, including antioxidative and antibacterial properties . They have also been described to have effects on the cell cycle .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Biochemische Analyse
Biochemical Properties
N-(2-oxo-2-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)amino)ethyl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring enhances its ability to explore the pharmacophore space, contributing to its interaction with stereoselective proteins . It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), where it exhibits inhibitory activity . Additionally, the compound’s pyrimidine ring allows it to engage in hydrogen bonding and π-π stacking interactions with nucleic acids and proteins, further influencing its biochemical properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Additionally, it has been observed to affect cellular proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes such as COX-2, inhibiting their activity and reducing the production of pro-inflammatory mediators . It also interacts with DNA and RNA, affecting gene expression and protein synthesis . The presence of the pyrrolidine ring enhances its binding affinity and specificity towards target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under physiological conditions, but it can undergo degradation in the presence of strong acids or bases . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and safety . Additionally, it can modulate metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be targeted to the nucleus, where it interacts with DNA and transcription factors . It can also localize to the mitochondria, affecting cellular respiration and energy metabolism . The presence of targeting signals and post-translational modifications can direct the compound to specific cellular compartments, enhancing its therapeutic efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the pyrimidinyl group and the benzamide moiety. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Addition: Addition reactions can be facilitated by reagents like Grignard reagents or organolithium compounds.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast, including its potential use as a pharmacophore in drug discovery. It may interact with various biological targets, leading to the development of new therapeutic agents.
Medicine: In medicine, this compound could be explored for its potential therapeutic effects. Its ability to modulate biological pathways may make it a candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: In the industrial sector, this compound may find applications in the development of new materials, catalysts, and chemical processes. Its unique properties can be harnessed to improve existing products or create new ones.
Vergleich Mit ähnlichen Verbindungen
2-(2-oxo-pyrrolidin-1-yl)-butyramide
4-(2-oxo-pyrrolidin-1-yl)-benzoic acid
(2-oxo-1-pyrrolidinyl)acetaldehyde
Uniqueness: Compared to these similar compounds, N-(2-oxo-2-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)amino)ethyl)benzamide stands out due to its unique combination of functional groups and structural features. This uniqueness may contribute to its distinct biological and chemical properties, making it a valuable compound in scientific research and applications.
Eigenschaften
IUPAC Name |
N-[2-oxo-2-[(2-pyrrolidin-1-ylpyrimidin-5-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c23-15(12-18-16(24)13-6-2-1-3-7-13)21-14-10-19-17(20-11-14)22-8-4-5-9-22/h1-3,6-7,10-11H,4-5,8-9,12H2,(H,18,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUROMQVZQZJWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
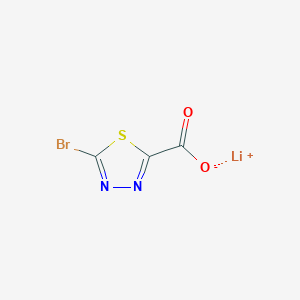
![Methyl 5-amino-4-{bis[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(phenylamino)benzoate](/img/structure/B2948957.png)
![N-[(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-N-(oxolan-3-yl)prop-2-enamide](/img/structure/B2948958.png)
![2-(4-fluorophenyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide](/img/structure/B2948964.png)
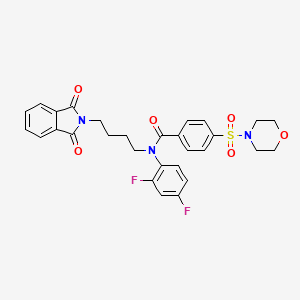
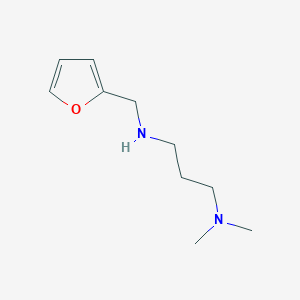
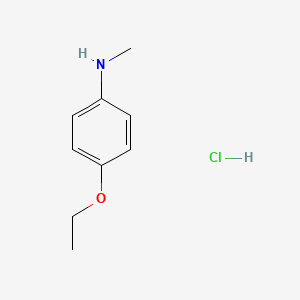
![N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-3-phenylpropanamide](/img/structure/B2948970.png)
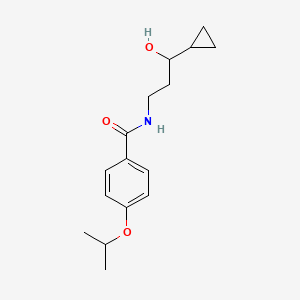
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate](/img/structure/B2948974.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-acetamidobenzamide](/img/structure/B2948975.png)
![3-[1-(2-Methylpropoxy)ethoxy]oxetane](/img/structure/B2948976.png)
![4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2948977.png)
